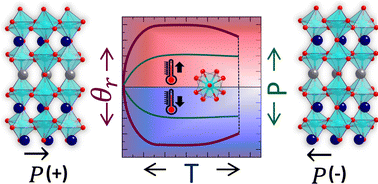Design of high polarization low switching barrier hybrid improper ferroelectric perovskite oxide superlattices†
Materials Horizons Pub Date: 2023-10-13 DOI: 10.1039/D3MH01285A
Abstract
Hybrid improper ferroelectricity is a useful tool to design ABO3/A′BO3 polar superlattices from non polar building blocks. In this study, we have designed high polarization-low switching barrier hybrid improper ferroelectric superlattices with efficient polarization, and polarization-magnetization switching properties above room temperature, using density functional theory and ab initio molecular dynamics simulations. Superlattices with a chemical formula of (AAlO3)m/(A′AlO3)n, where m/n = 1/1, 1/3, 3/1, 1/5 and 5/1, A, A′ = Lanthanide and Y cations are considered to outline the design principles behind polarization switching and (LaFeO3)3/(CeFeO3)1 is investigated for polarization-magnetization switching. We find that the unconventional switching paths via out-of-phase rotation QR− (a0a0c−) and tilt precession QTP always yield lower switching barrier compared to those via in-phase rotation QR+ (a0a0c+) and tilt QT (a−a−c0) of BO6 octahedra. Results from ab initio molecular dynamics simulations estimate the temperature at which the lowest energy barrier can be overcome. It is possible to tune the polarization switching barrier by tuning the tolerance factor, A,A′ cation radius mismatch and super lattice periodicity. For switching via QR−, the switching barrier varies exponentially with rotation angle, indicating how high switching barrier is expected for systems, away from cubic symmetry. We provide a recipe to overcome such a bottleneck by tuning superlattice periodicity. Finally, we have proposed the multiferroic device application concept through a proposed polarization-temperature hysteresis loop and magnetization switching.


Recommended Literature
- [1] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [2] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [3] Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
- [4] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [5] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice
- [6] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [7] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [8] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [9] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [10] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications

Journal Name:Materials Horizons
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 141-14-0









